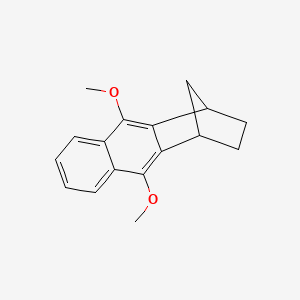
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- is an organic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.3236 g/mol This compound is a derivative of anthracene, characterized by the presence of methano bridges and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the methanoanthracene core. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-: A similar compound with a different functional group arrangement.
1,4-Ethanoanthracene, 1,2,3,4-tetrahydro-9,10-dimethoxy-: Another derivative with slight structural variations.
Uniqueness
1,4-Methanoanthracene,1,2,3,4-tetrahydro-9,10-dimethoxy- is unique due to its specific methano bridges and methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
75102-19-1 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
3,10-dimethoxytetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C17H18O2/c1-18-16-12-5-3-4-6-13(12)17(19-2)15-11-8-7-10(9-11)14(15)16/h3-6,10-11H,7-9H2,1-2H3 |
Clave InChI |
LQSJDNGURRYRCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C3CCC(C3)C2=C(C4=CC=CC=C41)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



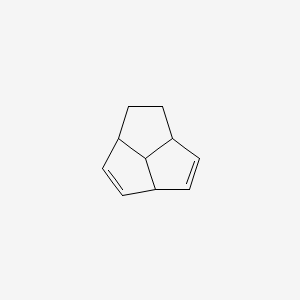
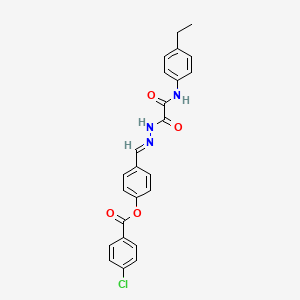
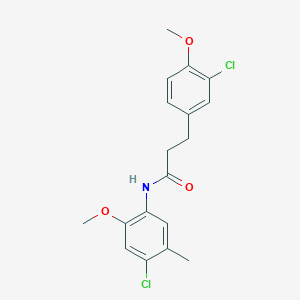
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)
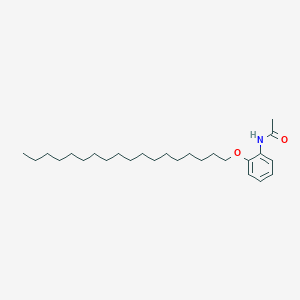

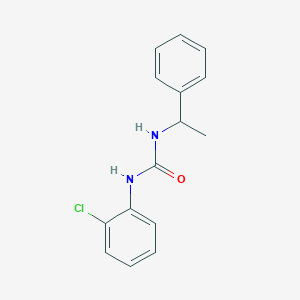
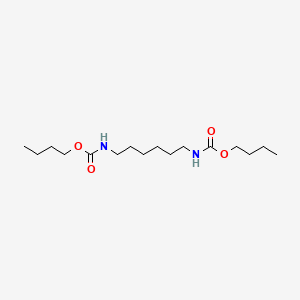
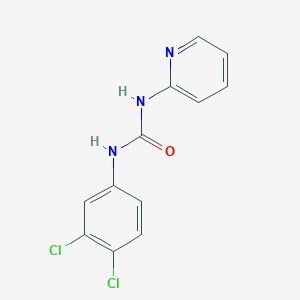


![(E,E)-N,N'-[Methylenedi(4,1-phenylene)]bis[1-(4-chlorophenyl)methanimine]](/img/structure/B11952481.png)
![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
